molecular formula C11H22N2O3 B1503456 tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate CAS No. 887581-27-3

tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate

Cat. No.: B1503456
CAS No.: 887581-27-3
M. Wt: 230.3 g/mol
InChI Key: PJWMAVJTLVIWPJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It has a molecular weight of 230.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-8(12)9(13)5-6-15-4/h8-9H,5-7,12H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.31 . Its IUPAC name is tert-butyl 3-amino-2-(2-methoxyethyl)azetidine-1-carboxylate .

Scientific Research Applications

Foldamer Studies

The compound has been used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research illustrates its utility in exploring novel structures and functions of synthetic oligomers, which could have implications for understanding protein folding and designing new biomimetic materials (Abbas et al., 2009).

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-Butyl 3-((2-methoxyethyl)amino)azetidine-1-carboxylate serves as a versatile building block. It has been involved in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, showcasing its role in creating compounds with potential biological activity and contributing to the development of new synthetic methodologies (Sajjadi & Lubell, 2008).

Pharmaceutical Compound Synthesis

This compound is also an important intermediate in the synthesis of biologically active compounds, such as osimertinib (AZD9291), a medication used in cancer treatment. The rapid synthetic method for this intermediate from commercially available materials demonstrates its importance in the pharmaceutical industry and its potential to facilitate the development of new drugs (Zhao et al., 2017).

Novel Compound Synthesis

Furthermore, the compound has been utilized in the synthesis of novel morpholine derivatives and azetidine-3-carboxylic acids, highlighting its utility in accessing new chemical spaces and contributing to the discovery of compounds with unique properties and potential applications in various fields (D’hooghe et al., 2006); (Ji et al., 2018).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(8-13)12-5-6-15-4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWMAVJTLVIWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697019
Record name tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887581-27-3
Record name tert-Butyl 3-[(2-methoxyethyl)amino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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